Comparative Data Availability Assessment for CAS 1702716-18-4
An exhaustive search of primary research papers and patents reveals no publicly available, direct bioactivity data (IC50, Ki, EC50) for 2-{[methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine. In contrast, closely related analogs are the subject of detailed pharmacological profiling in patent documents, providing a clear baseline for comparison [1]. This absence of data for the target compound must be explicitly stated to prevent uninformed procurement decisions.
| Evidence Dimension | Number of publicly reported bioactivity data points (IC50, Ki, etc.) |
|---|---|
| Target Compound Data | 0 data points found in the public domain |
| Comparator Or Baseline | >50 data points for related pyrimidine-pyrrolidine analogs in patent US8962641 [1] |
| Quantified Difference | N/A |
| Conditions | Database and literature search conducted on 2026-05-04. |
Why This Matters
This transparency allows researchers to assess whether the compound's utility as a proprietary precursor or an underexplored core justifies its selection over data-rich alternatives.
- [1] Fleck, M., Heimann, A., Heine, N., Nosse, B., & Roth, G. J. (2015). U.S. Patent No. 8,962,641. Washington, DC: U.S. Patent and Trademark Office. View Source
